molecular formula C17H9F3N2O3S B11598659 (2Z)-2-cyano-2-{5-hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-ylidene}ethanamide

(2Z)-2-cyano-2-{5-hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-ylidene}ethanamide

Cat. No.: B11598659
M. Wt: 378.3 g/mol
InChI Key: XFGPKOXPBJOONA-VBKFSLOCSA-N
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Description

2-CYANO-2-[(2Z)-5-HYDROXY-7-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a hydroxyl group, and a trifluoromethyl phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-CYANO-2-[(2Z)-5-HYDROXY-7-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield the desired cyanoacetamide derivatives . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-CYANO-2-[(2Z)-5-HYDROXY-7-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The trifluoromethyl phenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .

Properties

Molecular Formula

C17H9F3N2O3S

Molecular Weight

378.3 g/mol

IUPAC Name

(2Z)-2-cyano-2-[5-hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-ylidene]acetamide

InChI

InChI=1S/C17H9F3N2O3S/c18-17(19,20)9-3-1-2-8(4-9)11-5-10(23)6-13-14(11)25-16(26-13)12(7-21)15(22)24/h1-6,23H,(H2,22,24)/b16-12-

InChI Key

XFGPKOXPBJOONA-VBKFSLOCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=CC(=C2)O)S/C(=C(/C#N)\C(=O)N)/O3

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=CC(=C2)O)SC(=C(C#N)C(=O)N)O3

Origin of Product

United States

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